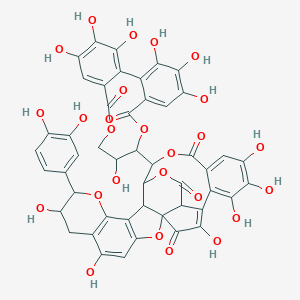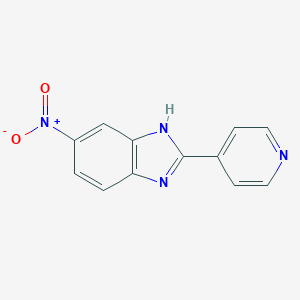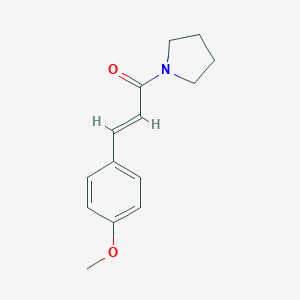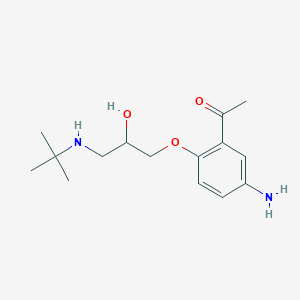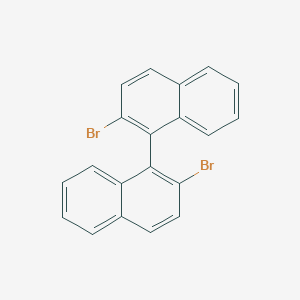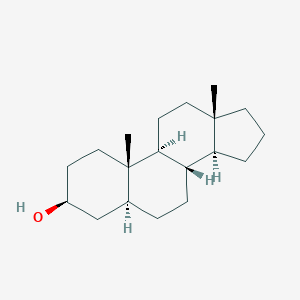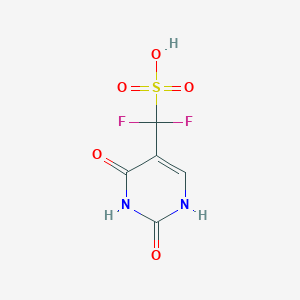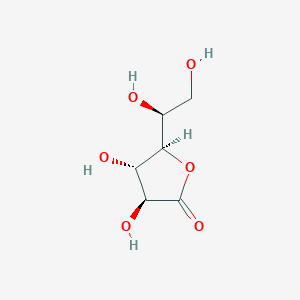
L-半乳糖醛酸-1,4-内酯
描述
L-Galactono-1,4-lactone (also known as L-Galactonic acid γ-lactone) is a compound with the molecular formula C6H10O6 and a molecular weight of 178.14 . It is a galactonolactone that is 3,4-dihydroxydihydrofuran-2 (3H)-one substituted by a 1,2-dihydroxyethyl group at position 5 (the 3S,4S,5R-isomer) .
Synthesis Analysis
L-Galactono-1,4-lactone is the terminal precursor for ascorbic acid (AsA) biosynthesis in higher plants . The conversion of L-Galactono-1,4-lactone to AsA is catalyzed by L-Galactono-1,4-lactone dehydrogenase located in mitochondria using Cyt c as an electron acceptor .Molecular Structure Analysis
The molecular structure of L-Galactono-1,4-lactone is a 3,4-dihydroxydihydrofuran-2 (3H)-one substituted by a 1,2-dihydroxyethyl group at position 5 (the 3S,4S,5R-isomer) .Chemical Reactions Analysis
L-Galactono-1,4-lactone is involved in the Smirnoff–Wheeler pathway for vitamin C (l-ascorbate) biosynthesis in plants . The conversion of L-Galactono-1,4-lactone to AsA is catalyzed by L-Galactono-1,4-lactone dehydrogenase located in mitochondria using Cyt c as an electron acceptor .Physical And Chemical Properties Analysis
L-Galactono-1,4-lactone is a solid substance with a white color . It has a melting point of 134 °C .科学研究应用
Ascorbic Acid Biosynthesis
L-Galactono-1,4-lactone (L-GalL) is the terminal precursor for ascorbic acid (AsA) biosynthesis in plants . When L-GalL is given to detached bean shoots, the ascorbic acid content is tripled in less than 10 hours .
Plant Development
Two DUF (domains of unknown function) 642 family genes (At1g80240 and At5g25460, designated as DGR1 and DGR2, respectively) in Arabidopsis thaliana are sensitive to L-GalL . These genes contribute to the development of Arabidopsis .
Gene Expression
The expression level of the At1g80240 and At5g25460 genes showed a specific response to L-GalL . This suggests that L-GalL can be used to study gene expression in tissue .
Drought Tolerance in Wheat
A novel allele of L-galactono-1,4-lactone dehydrogenase is associated with enhanced drought tolerance in common wheat . This allele affects stomatal aperture, leading to smaller leaf stomatal aperture in control or water deficiency environments .
Ascorbic Acid (AsA) Content
Decreasing TaGLDH expression in wheat significantly reduced GLDH activity and AsA content . This suggests that L-GalL can be used to study the effects of gene expression on AsA content .
Respiration Complex I Assembly
L-GalL plays important roles in ascorbic acid (AsA) biosynthesis and assembly of respiration complex I . This suggests that L-GalL can be used to study the assembly of respiration complex I .
作用机制
Target of Action
L-Galactono-1,4-lactone (L-GalL) is primarily involved in the biosynthesis of ascorbic acid (AsA), also known as Vitamin C, in plants . It acts as a substrate for the enzyme L-galactono-1,4-lactone dehydrogenase (GLDH), which catalyzes the final step of the AsA biosynthetic pathway .
Mode of Action
L-GalL interacts with its target, GLDH, in the mitochondria of plant cells . The conversion of L-GalL to AsA is catalyzed by GLDH using cytochrome c as an electron acceptor . This reaction represents the terminal step of the Smirnoff-Wheeler pathway for AsA biosynthesis .
Biochemical Pathways
The primary biochemical pathway affected by L-GalL is the Smirnoff-Wheeler pathway, which is the main route for AsA biosynthesis in plants . L-GalL is the last precursor in this pathway . The conversion of L-GalL to AsA by GLDH is a critical step that influences the overall production of AsA .
Pharmacokinetics
It’s known that l-gall is metabolized in the mitochondria of plant cells, where it is converted to asa .
Result of Action
The conversion of L-GalL to AsA results in the production of AsA, a potent antioxidant that plays a crucial role in various physiological processes in plants . AsA is involved in photosynthesis protection, cell division, growth, signal transduction, and stress tolerance . Overexpression of the GLDH gene, which increases the conversion of L-GalL to AsA, has been associated with increased AsA concentration and reduced browning in lettuce leaves .
Action Environment
The action of L-GalL can be influenced by various environmental factors. For instance, stress conditions can affect the AsA biosynthetic pathway and thus the role of L-GalL . Additionally, the effect of L-GalL can also be influenced by genetic factors, such as the expression level of the GLDH gene .
安全和危害
未来方向
属性
IUPAC Name |
(3S,4S,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-NEEWWZBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1[C@H]([C@@H](C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904658 | |
| Record name | L-Galactono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Galactono-1,4-lactone | |
CAS RN |
1668-08-2 | |
| Record name | L-Galactono-1,4-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galactonic acid gamma-lactone, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Galactono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GALACTONIC ACID .GAMMA.-LACTONE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58UBG0IB0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary function of L-Galactono-1,4-lactone in plants?
A1: L-Galactono-1,4-lactone serves as the immediate precursor to L-ascorbic acid in the primary biosynthetic pathway found in higher plants. [, , , ] This pathway, known as the Smirnoff-Wheeler pathway, involves a series of enzymatic conversions starting from D-glucose.
Q2: Which enzyme catalyzes the conversion of L-GalL to L-ascorbic acid?
A2: The enzyme L-galactono-1,4-lactone dehydrogenase (L-GalLDH or GLDH) catalyzes the final step of the Smirnoff-Wheeler pathway, oxidizing L-GalL to L-ascorbic acid. [, , , , , , , , , , , , , , , , , ] This mitochondrial enzyme utilizes cytochrome c as an electron acceptor. [, , ]
Q3: Is L-GalL metabolized through pathways other than AsA biosynthesis?
A3: While the primary fate of L-GalL is conversion to AsA, research suggests the existence of genes responsive to L-GalL that are not directly involved in the AsA pathway. This implies potential alternative roles for L-GalL in plant development. []
Q4: Does the conversion of L-GalL to AsA depend on external factors?
A4: Yes, light, specifically the redox state of the photosynthetic electron transport chain, plays a crucial regulatory role in the conversion of L-GalL to AsA. Studies show that light significantly enhances this conversion in detached leaves. [, ]
Q5: What is the impact of L-GalLDH deficiency on plants?
A5: Silencing or inhibiting L-GalLDH leads to AsA deficiency and can severely impact plant development, including reduced growth, smaller leaves and fruits, and altered mitochondrial function. [, , ] This highlights the essential role of L-GalLDH and AsA in plant growth and development.
Q6: Do all plants utilize L-GalL for AsA biosynthesis?
A7: While the Smirnoff-Wheeler pathway, utilizing L-GalL, is the primary route for AsA synthesis in higher plants, some organisms like Euglena gracilis predominantly utilize the D-galacturonate/L-galactonate pathway for AsA biosynthesis. []
Q7: How does the regulation of AsA biosynthesis differ between plant species?
A8: Different plant species, and even different organs within the same plant, can exhibit variations in the regulation of AsA biosynthesis. For instance, in strawberry fruits, while the D-galacturonate pathway is active, other regulatory factors alongside the enzymes involved in L-GalL conversion contribute to AsA levels. []
Q8: What is the molecular formula and weight of L-Galactono-1,4-lactone?
A8: The molecular formula of L-Galactono-1,4-lactone is C6H10O6, and its molecular weight is 178.14 g/mol.
Q9: Is there information available on the spectroscopic data of L-GalL?
A10: Although specific spectroscopic data is not extensively discussed in the provided research, L-GalL is typically characterized by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy would also be suitable for structural elucidation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



